molecular formula C11H13ClFNO B2642354 2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide CAS No. 750599-03-2

2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide

Cat. No.: B2642354
CAS No.: 750599-03-2
M. Wt: 229.68
InChI Key: XVXFVUJDOHMVOV-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide is an organic compound with the molecular formula C11H13ClFNO It is characterized by the presence of a chloro group, a fluorophenyl group, and a propanamide moiety

Properties

IUPAC Name

2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c1-7(12)11(15)14-8(2)9-3-5-10(13)6-4-9/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXFVUJDOHMVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide typically involves the reaction of 4-fluoroacetophenone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

For industrial production, the process involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields 4-fluoroacetophenone and chloroacetic acid .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties, particularly as an anti-inflammatory and analgesic agent. Its structural characteristics allow it to interact with biological targets effectively.

Key Findings :

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown an IC50 value of approximately 7.52 µM against human breast cancer cells (MCF-7), demonstrating its potential as a chemotherapeutic agent .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Research

The compound has also been explored for its antimicrobial properties, showing broad-spectrum activity against various bacterial strains.

Mechanism :

  • The antimicrobial action may involve disruption of bacterial membrane integrity or inhibition of essential metabolic pathways, thereby preventing bacterial survival .

Enzyme Inhibition Studies

Due to its amide functionality, the compound is utilized in studying enzyme-substrate interactions. It can serve as a model compound to explore the inhibition mechanisms of specific enzymes involved in disease pathways .

Activity TypeObserved EffectsReference
AnticancerIC50 = 7.52 µM against MCF-7 cells
AntimicrobialBroad-spectrum activity
Enzyme InhibitionPotential inhibitor of enzyme pathways

Table 2: Chemical Reaction Types

Reaction TypeDescriptionCommon Reagents
SubstitutionChlorine atom can be replaced by nucleophilesSodium hydroxide, potassium carbonate
OxidationMethoxy group can be oxidizedPotassium permanganate
ReductionAmide group can be reduced to amineLithium aluminum hydride

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells. The research utilized various cancer cell lines, demonstrating that modifications to the phenyl group could enhance cytotoxicity.

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against several bacterial strains, revealing effective inhibition at low concentrations. This study focused on understanding the mechanism through which the compound disrupts bacterial cell functions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a fluorophenyl moiety, which contribute to its unique chemical properties. Its structural formula can be represented as follows:

C12H14ClFN(Molecular Weight 233 7 g mol)\text{C}_12\text{H}_{14}\text{ClF}\text{N}\quad (\text{Molecular Weight 233 7 g mol})

This specific substitution pattern enhances its interaction with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in inflammatory and pain pathways. Preliminary studies suggest that the compound may exert its effects by modulating the activity of these targets through binding interactions facilitated by the chloro and fluoro substituents.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions involving chronic pain and inflammation. The compound's mechanism is thought to involve inhibition of pro-inflammatory mediators, although detailed pathways are still under investigation.

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the phenyl ring or the amide nitrogen can significantly affect potency. For example, compounds with electron-withdrawing groups like chloro or fluoro at the para position have been shown to improve binding affinity to target receptors, enhancing their therapeutic potential .

Table 1: Comparison of Biological Activities

Compound NameIC50 (µM)Activity Type
This compoundTBDAnti-inflammatory
2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamideTBDAntimicrobial
2-amino-6-trifluoromethyl-pyridin-3-ylmethyl0.2TRPV1 antagonist
2-(3-fluoro-4-methylsulfonylaminophenyl) propanamideTBDAnalgesic

Case Study 1: Analgesic Activity

In a neuropathic pain model, related compounds exhibited strong analgesic effects with minimal side effects. This suggests that this compound could be further investigated for similar therapeutic properties .

Case Study 2: TRPV1 Antagonism

A study investigating TRPV1 antagonists found that modifications to the propanamide structure could yield compounds with significantly enhanced binding affinities. These findings underscore the potential for developing derivatives of this compound as effective TRPV1 antagonists, which are crucial in pain management therapies .

Q & A

Q. What are the recommended safety protocols for handling 2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. For aerosol-generating steps, employ respiratory protection (e.g., N95 masks) and conduct operations in a fume hood .
  • Storage : Store in a cool, dry environment (<25°C), away from oxidizing agents and ignition sources. Use airtight containers to prevent moisture absorption .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid direct contact with skin or eyes .

Q. How is this compound synthesized, and what are common intermediates?

Methodological Answer:

  • Synthetic Route : Typically synthesized via nucleophilic substitution of 2-chloropropanoyl chloride with 1-(4-fluorophenyl)ethylamine under inert conditions (e.g., nitrogen atmosphere). Use triethylamine as a base in anhydrous dichloromethane (DCM) at 0–5°C .
  • Key Intermediates : 1-(4-Fluorophenyl)ethylamine and 2-chloropropanoyl chloride. Monitor reaction progress via TLC (Rf ~0.58 in ethyl acetate/hexane 3:7) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the chloroacetamide backbone (δ ~4.0 ppm for methylene) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 269.08) .
  • X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from stereochemical impurities?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Adjust mobile phase composition (e.g., hexane/isopropanol 90:10) for optimal resolution .
  • Dynamic NMR (DNMR) : Apply variable-temperature NMR to study conformational exchange in diastereomers. For example, coalescence temperatures near −20°C indicate slow interconversion .

Q. What are the regulatory considerations for studying this compound in opioid receptor research?

Methodological Answer:

  • Legal Compliance : The compound’s structural similarity to para-fluorofentanyl (a Schedule I controlled substance) requires adherence to DEA regulations. Obtain necessary licenses for handling opioid analogs .
  • Documentation : Maintain detailed logs of synthesis, usage, and disposal. Submit annual reports to regulatory bodies if quantities exceed threshold limits .

Q. How can structural modifications enhance or reduce binding affinity to biological targets?

Methodological Answer:

  • SAR Studies :
    • Fluorine Substitution : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to assess changes in receptor binding .
    • Chiral Center Optimization : Synthesize enantiomers (e.g., (R)- and (S)-configurations) to evaluate stereospecific activity. For example, (S)-enantiomers may show higher μ-opioid receptor affinity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with opioid receptors. Validate with in vitro binding assays .

Q. What strategies mitigate low yields in large-scale synthesis?

Methodological Answer:

  • Catalytic Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent Selection : Switch from DCM to THF for better solubility of intermediates. Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C) .

Q. How should environmental hazards be managed during disposal?

Methodological Answer:

  • Degradation Protocols : Treat waste with alkaline hydrolysis (NaOH/ethanol, 60°C, 24 hours) to cleave the amide bond, yielding non-toxic byproducts .
  • Aquatic Toxicity Mitigation : Avoid draining into water systems. Use activated carbon filtration to adsorb residual compounds before disposal .

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